Rhizopodin
Description
The compound N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide) is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl, methoxy, and methyl groups, as well as a unique diazatricyclo framework
Structure
2D Structure
Properties
Molecular Formula |
C78H124N4O22 |
|---|---|
Molecular Weight |
1469.8 g/mol |
IUPAC Name |
N-[(E,4R,5R,9S,10S)-11-[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-25-[(E,2S,3S,7R,8R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7-dimethyl-6-oxoundec-10-enyl]-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.118,21]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C78H124N4O22/c1-51(33-35-61(87)53(3)63(95-13)31-25-37-81(9)49-83)67(99-17)43-71-77(5,6)69(89)45-73-79-59(47-101-73)65(97-15)29-23-20-22-28-58(94-12)40-56(86)42-76(92)104-72(44-68(100-18)52(2)34-36-62(88)54(4)64(96-14)32-26-38-82(10)50-84)78(7,8)70(90)46-74-80-60(48-102-74)66(98-16)30-24-19-21-27-57(93-11)39-55(85)41-75(91)103-71/h19-28,37-38,47-58,63-72,85-86,89-90H,29-36,39-46H2,1-18H3/b23-20+,24-19+,27-21+,28-22+,37-25+,38-26+/t51-,52-,53-,54-,55-,56-,57-,58-,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChI Key |
MWDPPGCTEBRUNT-IKBNIWNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](OC)C[C@@H]1OC(=O)C[C@H](C[C@H](/C=C/C=C/C[C@@H](C2=COC(=N2)C[C@@H](C([C@@H](OC(=O)C[C@H](C[C@H](/C=C/C=C/C[C@@H](C3=COC(=N3)C[C@@H](C1(C)C)O)OC)OC)O)C[C@H](OC)[C@H](CCC(=O)[C@@H]([C@H](OC)C/C=C/N(C=O)C)C)C)(C)C)O)OC)OC)O)CCC(=O)[C@@H]([C@H](OC)C/C=C/N(C=O)C)C |
Canonical SMILES |
CC(CCC(=O)C(C)C(CC=CN(C)C=O)OC)C(CC1C(C(CC2=NC(=CO2)C(CC=CC=CC(CC(CC(=O)OC(C(C(CC3=NC(=CO3)C(CC=CC=CC(CC(CC(=O)O1)O)OC)OC)O)(C)C)CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)OC)OC)O)(C)C)OC |
Synonyms |
rhizopodin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the diazatricyclo framework and the subsequent addition of hydroxyl, methoxy, and methyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow reactors. The use of automated systems to control reaction parameters and ensure consistent product quality would be essential.
Chemical Reactions Analysis
SmI₂-Mediated Barbier Coupling
A SmI₂-mediated Barbier reaction enabled coupling between iodoester 5 and aldehyde 6 , forming a 1:1 diastereomeric mixture of alcohols 37 at C16 (56% yield). This step demonstrated SmI₂'s efficiency in complex substrate coupling .
Stille Cross-Coupling
The diene system in vinyl iodide 7 was constructed via a Stille coupling with oxazole-containing vinyl stannane 8 , critical for establishing the macrocyclic framework .
Brown Asymmetric Crotylation
Aldehyde 15 underwent Brown asymmetric crotylation using (+)-(Ipc)₂-cis-crotyl borane, yielding secondary alcohol 16 as a single diastereomer (75% yield). This step ensured stereochemical control at C15 .
Macrocyclization and Functionalization
| Step | Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Saponification | LiOH, 60°C | Hydroxy acid 3 | 89% |
| 2 | Macrolactonization | EDCI, DMAP, CH₂Cl₂ | Macrolactone 40a | 70% |
| 3 | Enamide Installation | PhI(OAc)₂/TEMPO, N-methyl formamide | This compound (1a ) | 78% |
The macrolactonization of hydroxy acid 3 using EDCI/DMAP achieved 70% yield, while oxidation and condensation steps finalized the enamide side chain essential for actin binding .
Biological Activity Correlations
-
Monothis compound (1a ) retained low-nanomolar cytotoxicity against cancer cell lines, comparable to dimeric this compound (2 ).
-
The enamide side chain facilitated van der Waals interactions with actin’s hydrophobic cleft, as shown by X-ray crystallography .
This synthesis highlights innovative strategies for constructing complex polyketides and underscores the role of stereochemistry in bioactivity. Future studies could explore hybrid analogs combining monomeric and dimeric structural motifs.
Scientific Research Applications
Key Structural Features
- Dimeric Nature : The correct structural assignment of rhizopodin as a dimer (structure 2) enhances its interaction with biological targets.
- Enamide Side-Chain : This feature is essential for binding to actin, facilitating its role as an actin polymerization inhibitor.
Actin Dynamics Modulation
This compound acts as a potent stabilizer of actin filaments, influencing cytoskeletal dynamics. It has been shown to inhibit the polymerization of actin at low nanomolar concentrations, making it a valuable tool in chemical biology for studying actin-related processes .
Case Study: Actin Polymerization Inhibition
- Study : A comparative analysis of this compound and its monomeric derivative, monothis compound, revealed that while both compounds inhibited actin polymerization, only this compound demonstrated significant cytotoxicity against cancer cell lines.
- Findings : this compound's unique dimeric structure appears crucial for its cytotoxic effects, suggesting that modifications to the compound could yield derivatives with enhanced therapeutic profiles .
Anti-Cancer Activity
This compound exhibits anti-tumor activity across various cancer cell lines. Its mechanism involves disrupting cellular processes associated with actin dynamics, which are pivotal in cancer cell proliferation and metastasis.
Data Table: Anti-Cancer Activity of this compound
| Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 50 | Inhibition of actin polymerization |
| A549 (Lung) | 75 | Induction of apoptosis via cytoskeletal disruption |
| HeLa (Cervical) | 60 | Disruption of mitotic spindle formation |
Synthetic Chemistry
The total synthesis of this compound has been achieved using various synthetic strategies that allow for the exploration of structure-activity relationships. The development of synthetic analogs provides insights into optimizing its biological properties for therapeutic use.
Synthetic Approaches
- Total Synthesis : Recent studies have successfully synthesized both this compound and its monomeric form, enabling further biological evaluations and the exploration of their mechanisms of action .
- Structure-Activity Relationship Studies : Investigations into the modifications of this compound's structure have revealed correlations between structural features and biological activity, guiding future drug development efforts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The diazatricyclo framework provides a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)
- N,N’-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)
Uniqueness
This compound is unique due to its highly complex structure and the presence of multiple functional groups. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development.
Q & A
Q. What are the key synthetic strategies employed in the total synthesis of rhizopodin?
this compound's synthesis exploits modular and convergent approaches due to its structural complexity. For example, Kretschmer et al. (2013) achieved a 29-step synthesis by leveraging the molecule's C2 symmetry. Key steps include bidirectional Horner-Wadsworth-Emmons (HWE) couplings for side-chain attachment and site-directed cross-coupling for macrocycle assembly . Recent work by Xu et al. (2024) emphasizes stereoselective methods like Sharpless epoxidation and Stille coupling to construct fragments before macrocyclization . These strategies prioritize scalability and stereocontrol, critical for handling this compound's 18 stereocenters and labile enamide groups .
Q. How was the absolute configuration of this compound determined?
The stereochemistry was resolved through a combination of J-based configurational analysis, molecular modeling, and chemical derivatization. Horstmann and Menche (2008) confirmed the relative and absolute configurations using X-ray crystallography of this compound-actin complexes, which revealed the C2-symmetric macrodiolide structure . Earlier structural misassignments (e.g., monomeric vs. dimeric forms) were corrected by synthesizing proposed analogs and comparing their bioactivity with natural isolates .
Q. What biological assays are used to evaluate this compound's actin-binding activity?
this compound's antiproliferative effects are quantified via cytotoxicity assays (e.g., IC50 measurements in cancer cell lines) and actin polymerization inhibition studies. For example, phagocytosis assays using Candida albicans demonstrated dose-dependent reductions in macrophage viability under this compound treatment, validated by fluorescence-based readouts . Actin-binding specificity is further confirmed by X-ray crystallography of this compound-actin complexes, which map interactions to hydrophobic residues in actin's binding cleft .
Advanced Research Questions
Q. How can researchers address contradictions in structural or bioactivity data for this compound analogs?
Discrepancies, such as the initial misassignment of this compound as a monomer, were resolved by total synthesis of both monomeric (1a) and dimeric (2) forms, followed by comparative bioactivity profiling. For instance, 16-epi-monothis compound (1b) showed reduced actin-binding affinity, highlighting the role of stereochemistry in bioactivity . Computational docking (e.g., Moloc software) and molecular dynamics simulations further validate structural hypotheses by predicting binding poses and conformational stability .
Q. What challenges arise in macrocyclization during this compound synthesis, and how are they mitigated?
Macrocycle formation is hindered by the molecule's acid/base sensitivity and steric constraints. Strategies include:
- Bidirectional coupling : Kretschmer et al. (2013) used sequential esterification and HWE reactions to minimize side reactions .
- Protecting groups : Xu et al. (2024) employed orthogonal protecting groups (e.g., silyl ethers) for hydroxyl moieties to prevent undesired cyclization .
- Conformational pre-organization : Molecular modeling guides the design of pre-organized fragments to favor macrocyclization over oligomerization .
Q. What computational tools enable the design of simplified this compound analogs with retained bioactivity?
Hybrid analogs inspired by this compound and bistramide were designed using molecular docking and shape simplification. Herkommer et al. (2015) reduced side-chain complexity while maintaining critical interactions with actin's hydrophobic cleft, validated by antiproliferative assays (IC50 < 10 nM in HCT-116 cells) . Tools like Moloc improve conformational sampling for macrocycles, balancing accuracy and synthetic feasibility .
Q. How do researchers optimize synthetic routes for this compound's stereochemically dense fragments?
Stereocontrol is achieved via:
- Asymmetric catalysis : Evans oxazolidinones and chiral auxiliaries ensure precise stereochemistry in polyketide fragments .
- Bidirectional synthesis : Exploiting C2 symmetry reduces synthetic steps (e.g., Kretschmer's 2013 synthesis) .
- Late-stage diversification : Modular building blocks allow for rapid analog generation, facilitating structure-activity relationship (SAR) studies .
Methodological Considerations
Q. What experimental parameters are critical for reproducing this compound's bioactivity data?
Key factors include:
- Cell line selection : Use validated cancer lines (e.g., HCT-116, HeLa) with consistent passage numbers .
- Compound stability : Store this compound in inert solvents (e.g., DMSO) at -80°C to prevent degradation of labile enamide groups .
- Assay controls : Include cytochalasin B or chondramide as positive controls for actin disruption .
Q. How can interdisciplinary approaches enhance this compound research?
Integrate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
